molecular formula C8H16ClF2N B2733860 1-(4,4-Difluorocyclohexyl)-N-methylmethanamine;hydrochloride CAS No. 2413898-06-1

1-(4,4-Difluorocyclohexyl)-N-methylmethanamine;hydrochloride

Cat. No. B2733860
M. Wt: 199.67
InChI Key: NCLAVXGJPNRUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4,4-Difluorocyclohexyl)methanol” is a laboratory chemical . It is used in research and is not recommended for food, drug, pesticide or biocidal product use .


Molecular Structure Analysis

The molecular formula of “(4,4-Difluorocyclohexyl)methanol” is C7H12F2O . For “1-(4,4-difluorocyclohexyl)ethanone”, the molecular formula is C12H20F2O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4,4-Difluorocyclohexyl)methanol” include a density of 1.154 g/mL at 25 °C, a boiling point of 207-213 °C/760 mmHg, and a refractive index n20/D of 1.431 .

Scientific Research Applications

Carbonium Ion Formation and Stability

Research by Olah et al. (1967) on stable carbonium ions, specifically the 1-methylcyclopentyl cation, elucidates the stability and formation mechanisms of carbonium ions derived from cyclohexyl and cyclopentyl compounds. This foundational work on carbonium ion chemistry can indirectly inform the understanding of cyclohexylamine derivatives' reactivity and stability, including those of "1-(4,4-Difluorocyclohexyl)-N-methylmethanamine;hydrochloride" (Olah, J. Bollinger, C. A. Cupas, & J. Lukas, 1967).

Reactivity of Cyclohexylamine Derivatives

Kimpe and Schamp (2010) discussed the reactivity of N-2-(1,1-dichloroalkylidene) cyclohexylamines, providing insights into the chemical behavior of cyclohexylamine derivatives under various conditions. These findings can be extrapolated to understand the reactivity patterns of "1-(4,4-Difluorocyclohexyl)-N-methylmethanamine;hydrochloride" and similar compounds (N. Kimpe & N. Schamp, 2010).

Solvent Interactions in Fluorous Systems

Gerig's (2005) study on selective solvent interactions in a fluorous reaction system highlights the unique behavior of fluorous compounds, which could be relevant for understanding the solvent interactions of fluoro-substituted cyclohexylamines like "1-(4,4-Difluorocyclohexyl)-N-methylmethanamine;hydrochloride." This research can provide a foundation for designing reaction conditions and solvent systems optimized for the unique properties of fluoro-substituted amines (J. T. Gerig, 2005).

Synthesis and Characterization of Novel Polyimides

The synthesis and properties of organosoluble polyimides based on cyclohexane derivatives, as explored by Yang, Su, and Hsiao (2004), offer insights into the potential application of cyclohexylamine derivatives in the development of high-performance materials. This work underscores the utility of cyclohexylamine structures in synthesizing polymers with desirable thermal and mechanical properties, suggesting potential areas of application for "1-(4,4-Difluorocyclohexyl)-N-methylmethanamine;hydrochloride" in material science (Chin‐Ping Yang, Yu-Yang Su, & Feng-Zhi Hsiao, 2004).

Safety And Hazards

“(4,4-Difluorocyclohexyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

1-(4,4-difluorocyclohexyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2N.ClH/c1-11-6-7-2-4-8(9,10)5-3-7;/h7,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXDHLXHUQSNTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCC(CC1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,4-Difluorocyclohexyl)-N-methylmethanamine;hydrochloride

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